![molecular formula C20H16BrN3O4 B2899146 N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941931-25-5](/img/structure/B2899146.png)
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrN3O4 and its molecular weight is 442.269. The purity is usually 95%.
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Biological Activity
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, such as bromine, nitro, and amide, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H16BrN3O4 with a molecular weight of 442.3 g/mol. Its structural complexity includes:
- Dihydropyridine core : Known for its role in calcium channel modulation.
- Bromo and nitro substituents : These groups can enhance biological activity through various mechanisms.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The nitro group and amide bond are often associated with enzyme inhibition, suggesting that this compound could inhibit specific enzymes involved in disease pathways.
- Calcium Channel Modulation : Due to its dihydropyridine structure, it may interact with calcium channels, potentially offering therapeutic effects for cardiovascular diseases.
Potential Therapeutic Applications
Research indicates that this compound could have applications in:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anticancer Properties : The structural features may contribute to anticancer activity by targeting specific cancer cell pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is beneficial:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |
1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine | Chlorine and methoxy substitutions | Enzyme inhibition |
This table illustrates that while other compounds share certain structural features, the combination of bromine and nitro groups in this dihydropyridine derivative may enhance its reactivity and biological profile .
Case Studies and Research Findings
Research studies focusing on the biological activity of similar compounds provide insights into potential applications:
- Antimicrobial Studies : Dihydropyridine derivatives have been tested for antimicrobial properties against various bacterial strains. Results indicate significant inhibition zones compared to controls.
- Anticancer Research : In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell growth and survival.
- Enzyme Inhibition Studies : Preliminary assays show that compounds with similar structures exhibit competitive inhibition against certain enzymes, suggesting a pathway for drug development targeting specific diseases .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-13-9-16(21)6-7-18(13)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQLCMSMDJWNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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